5-Amino-4-bromo-2-methoxyphenol;hydrochloride

Catalog No.
S2995572
CAS No.
2361643-85-6
M.F
C7H9BrClNO2
M. Wt
254.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-bromo-2-methoxyphenol;hydrochloride

CAS Number

2361643-85-6

Product Name

5-Amino-4-bromo-2-methoxyphenol;hydrochloride

IUPAC Name

5-amino-4-bromo-2-methoxyphenol;hydrochloride

Molecular Formula

C7H9BrClNO2

Molecular Weight

254.51

InChI

InChI=1S/C7H8BrNO2.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,10H,9H2,1H3;1H

InChI Key

GZYBHUKDZRNXCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)Br)N)O.Cl

Solubility

not available
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5-Amino-4-bromo-2-methoxyphenol hydrochloride, with the chemical formula C₇H₈BrN₁O₂·HCl and a molecular weight of 254.51 g/mol, is a compound characterized by the presence of an amino group, a bromine atom, and a methoxy group on a phenolic structure. It is recognized for its potential applications in pharmaceuticals and as a biochemical reagent. The compound is soluble in water and exhibits high bioavailability, making it suitable for various biological studies .

There is no scientific research available on the mechanism of action of 5-ABM-HCl.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety professional for guidance on handling chemicals with unknown properties.
Typical of phenolic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Oxidation: The amino group can be oxidized to form nitroso or other nitrogen-containing functional groups.
  • Acylation: The amino group can react with acyl chlorides to form amides, which are useful in synthesizing more complex molecules.

These reactions highlight its versatility in organic synthesis and medicinal chemistry .

  • Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties, which could extend to this compound.
  • Antioxidant Properties: Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects.

Further research is needed to elucidate its specific biological mechanisms and therapeutic applications .

The synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride can be achieved through various methods:

  • Reflux Method: A common method involves refluxing 3-hydroxy-4-methoxyaniline with 2-cyano-3,3-bis(methylthio)acrylamide in an appropriate solvent like 2-ethoxyethanol. This process typically yields the compound as a white solid after recrystallization from ethanol .
  • Electrophilic Bromination: Starting from 2-methoxyphenol, bromination can be performed under controlled conditions to introduce the bromine atom at the desired position.

The choice of synthesis method may depend on the availability of starting materials and desired yield .

5-Amino-4-bromo-2-methoxyphenol hydrochloride has potential applications in:

  • Pharmaceutical Testing: It serves as a reference standard for analytical methods in drug development.
  • Biochemical Research: Its unique structure makes it a candidate for studies involving enzyme inhibition or receptor binding assays.

Due to its properties, it may also find use in developing new therapeutic agents targeting various diseases .

Several compounds share structural similarities with 5-Amino-4-bromo-2-methoxyphenol hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
5-Bromo-2-methoxyphenolC₇H₇BrO₂Lacks amino group; primarily used as a reagent.
4-Bromo-2-methoxyphenolC₇H₇BrO₂Similar structure but differs in substitution pattern.
5-Amino-2-bromo-4-methoxyphenolC₇H₈BrN₁O₂Contains both amino and bromo groups; potential for diverse reactivity.

The uniqueness of 5-Amino-4-bromo-2-methoxyphenol hydrochloride lies in its specific arrangement of functional groups, which may confer distinct biological activities and reactivity compared to these similar compounds .

Dates

Modify: 2023-08-17

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